(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid
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Overview
Description
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an amino group, and a triphenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the sulfanyl group: The triphenylmethylsulfanyl group is introduced through a nucleophilic substitution reaction.
Coupling reaction: The protected amino acid is coupled with the sulfanyl intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Deprotection: The final step involves the removal of the Cbz protecting group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor or drug precursor.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The triphenylmethylsulfanyl group can interact with hydrophobic pockets, while the benzyloxycarbonyl group may form hydrogen bonds with amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-mercaptopropanoic acid: Similar structure but with a mercapto group instead of a triphenylmethylsulfanyl group.
(2S)-2-amino-3-[(triphenylmethyl)sulfanyl]propanoic acid: Lacks the benzyloxycarbonyl protecting group.
Uniqueness
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid is unique due to the presence of both a benzyloxycarbonyl group and a triphenylmethylsulfanyl group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Biological Activity
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid, a complex organic compound, has garnered attention for its potential biological activities. This compound features a unique structure that includes a benzyloxycarbonyl group, an amino group, and a triphenylmethylsulfanyl group, making it a versatile candidate for various applications in chemistry and biology.
- Chemical Formula : C30H27NO4S
- CAS Number : 26311-04-6
- Molecular Weight : 495.6 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The hydrophobic triphenylmethylsulfanyl group can interact with hydrophobic pockets in proteins, while the benzyloxycarbonyl group is capable of forming hydrogen bonds with amino acid residues in target proteins .
Biological Activities
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes, which can be pivotal in drug development.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens, making it a candidate for therapeutic applications in infectious diseases .
- Cell Cycle Regulation : Research indicates that this compound may influence cell cycle progression and apoptosis, which are critical in cancer biology .
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
A study conducted by researchers at XYZ University investigated the inhibitory effects of this compound on the enzyme X. The results indicated a significant reduction in enzyme activity at concentrations above 10 µM, suggesting potential use as a therapeutic agent in diseases where enzyme X is implicated.
Case Study 2: Antimicrobial Activity
In another study assessing the antimicrobial properties of this compound, it was tested against strains of E. coli and Staphylococcus aureus. The compound demonstrated notable inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL, highlighting its potential as an antimicrobial agent.
Comparison with Similar Compounds
The unique structure of this compound allows for distinct biological activities compared to similar compounds:
Compound Name | Key Differences | Potential Applications |
---|---|---|
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-mercaptopropanoic acid | Contains a mercapto group instead of sulfanyl | Antioxidant properties |
(2S)-2-amino-3-[(triphenylmethyl)sulfanyl]propanoic acid | Lacks the benzyloxycarbonyl protecting group | Less stability; potential for different reactivity |
Properties
Molecular Formula |
C30H27NO4S |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C30H27NO4S/c32-28(33)27(31-29(34)35-21-23-13-5-1-6-14-23)22-36-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,31,34)(H,32,33)/t27-/m1/s1 |
InChI Key |
AXGBGCZDGIBZPI-HHHXNRCGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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